![molecular formula C8H4F3NO B11775590 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
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Overview
Description
4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto a benzoxazole scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoxazole core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives showed that certain compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Against | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 10 |
Compound B | B. subtilis | 9 |
Compound C | E. coli | 0 |
The presence of the difluoromethyl group enhances the interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines .
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
The mechanism involves the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can significantly lower pro-inflammatory cytokines in animal models, suggesting its utility in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and potential biological targets. These studies reveal strong binding affinities with proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide: This compound shares a similar benzoxazole core but has a sulfonamide group instead of a fluorine atom.
4,5-Disubstituted Oxazoles: These compounds have different substituents at the 4 and 5 positions of the oxazole ring, which can significantly alter their chemical and biological properties.
Uniqueness: 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable tool in various research applications .
Biological Activity
4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug discovery, and relevant research findings.
Structural Characteristics
The compound features both difluoromethyl and fluorine substituents, which enhance its electronic properties and may influence its interaction with biological targets. The presence of these groups can increase binding affinity to enzymes and receptors, potentially modulating their activity and influencing various signaling pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethyl group can enhance lipophilicity and improve membrane permeability, facilitating cellular uptake. This property is crucial for compounds targeting intracellular mechanisms, such as enzyme inhibition or receptor modulation.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess significant anticancer properties. For instance, similar compounds in the oxazole family have shown potent cytotoxic effects against various human tumor cell lines, suggesting a potential for further exploration in cancer therapeutics .
- Antimicrobial Properties : The compound's structural analogs have been evaluated for antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing the benzo[d]oxazole moiety can inhibit key enzymes involved in cancer progression and inflammation. For example, they may inhibit histone deacetylases (HDACs) and other relevant targets, which are crucial in regulating gene expression related to tumor growth .
Case Studies
- Antitumor Activity : A study evaluated various oxadiazole derivatives against a panel of human tumor cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
- Antimicrobial Evaluation : Another research effort focused on synthesizing new oxazole derivatives, some of which displayed significant antibacterial activity against strains like Enterococcus faecium. This highlights the potential use of such compounds in treating infections caused by resistant bacteria .
- In Vivo Studies : In vivo assessments have shown that certain derivatives can effectively reduce tumor size in animal models, supporting their potential as therapeutic agents .
Data Summary
Properties
Molecular Formula |
C8H4F3NO |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H |
InChI Key |
QFCNPOVTXJFHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)C(F)F |
Origin of Product |
United States |
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